2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde
Overview
Description
2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is an organic compound with the molecular formula C15H12Cl2O2. It is a derivative of benzaldehyde, where the benzyl group is substituted with two chlorine atoms at the 2 and 4 positions, and an oxy group at the 5 position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-methylsalicylaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iron trichloride can enhance the reaction efficiency and reduce by-products. The process involves careful control of temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzoic acid.
Reduction: 2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde
- 4-Methoxy-3-((2,3,6-trichlorobenzyl)oxy)benzaldehyde
- 3-((4-Chlorobenzyl)oxy)benzaldehyde
Uniqueness
2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the presence of both chlorine atoms and a methyl group, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-5-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-2-5-15(12(6-10)8-18)19-9-11-3-4-13(16)7-14(11)17/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLWQBFIAHXUMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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